1-Methyl-2-nitro-1H-indole
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Overview
Description
1-Methyl-2-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-Methyl-2-nitro-1H-indole typically involves the nitration of 1-methylindole. One common method is the reaction of 1-methylindole with a nitrating agent such as nitric acid in the presence of sulfuric acid . The reaction conditions, including temperature and concentration of reagents, are carefully controlled to achieve the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Methyl-2-nitro-1H-indole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, due to the electron-withdrawing effect of the nitro group.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-2-nitro-1H-indole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.
Biology: The compound’s derivatives have shown potential in biological studies, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-2-nitro-1H-indole and its derivatives often involves interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The specific molecular targets and pathways depend on the particular derivative and its intended application .
Comparison with Similar Compounds
1-Methyl-2-nitro-1H-indole can be compared with other indole derivatives such as:
1-Methylindole: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Methylindole: Has a methyl group at the second position instead of the first, leading to different chemical properties and reactivity.
3-Nitroindole: The nitro group is at the third position, affecting its electronic properties and reactivity compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8N2O2 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
1-methyl-2-nitroindole |
InChI |
InChI=1S/C9H8N2O2/c1-10-8-5-3-2-4-7(8)6-9(10)11(12)13/h2-6H,1H3 |
InChI Key |
QDNLHHNZQKBDCN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1[N+](=O)[O-] |
Origin of Product |
United States |
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